molecular formula C15H15F3N2O2 B2361001 N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide CAS No. 1797353-49-1

N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide

Cat. No.: B2361001
CAS No.: 1797353-49-1
M. Wt: 312.292
InChI Key: NRKVFEAWCZKZOW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide is a synthetic organic compound that features a cyanocyclobutyl group and a trifluoroethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the cyanocyclobutyl group: This can be achieved through cyclization reactions involving nitriles and suitable cyclizing agents.

    Introduction of the trifluoroethoxyphenyl group: This step may involve nucleophilic substitution reactions where a trifluoroethoxy group is introduced to a phenyl ring.

    Coupling of the two moieties: The final step involves coupling the cyanocyclobutyl group with the trifluoroethoxyphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups to the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-4-2-11(3-5-12)8-13(21)20-14(9-19)6-1-7-14/h2-5H,1,6-8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKVFEAWCZKZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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